N-(2-hydroxy-1-pent-4-enylindol-3-yl)iminobenzamide
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Overview
Description
BZO-4en-POXIZID is classified as a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. BZO-4en-POXIZID has been reported to cause psychoactive effects similar to THC and has been associated with adverse events, including deaths .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BZO-4en-POXIZID involves the reaction of N-[(Z)-(2-oxo-1-pent-4-enyl-indolin-3-ylidene)amino]benzamide with various reagents under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: it is likely that the compound is synthesized in controlled laboratory environments using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: BZO-4en-POXIZID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert BZO-4en-POXIZID into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogues .
Scientific Research Applications
BZO-4en-POXIZID has several scientific research applications, including:
Mechanism of Action
BZO-4en-POXIZID exerts its effects by acting as an agonist at cannabinoid receptors, particularly the cannabinoid receptor 2 (CB2). The compound binds to these receptors, mimicking the effects of natural cannabinoids like THC. This interaction leads to various physiological and psychoactive effects .
Comparison with Similar Compounds
BZO-HEXOXIZID: Another synthetic cannabinoid with similar effects and structure.
BZO-POXIZID: A closely related analogue with slight structural differences.
5F-BZO-POXIZID: A fluorinated analogue with distinct pharmacological properties.
Uniqueness: BZO-4en-POXIZID is unique due to its specific structural features, including the pent-4-enyl group, which distinguishes it from other synthetic cannabinoids. This structural uniqueness may contribute to its distinct pharmacological profile and effects .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-pent-4-enylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C20H19N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h2,4-8,10-13,25H,1,3,9,14H2 |
InChI Key |
FXJBPPHIHQKZMR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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